2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol vs. 2-(4-(3-Bromo-4-fluorobenzyl)piperazin-1-yl)ethanol: Positional Isomer Lipophilicity and Predicted CNS Permeability
The 2-bromo-5-fluoro substitution pattern on the benzyl ring of this compound yields an XLogP3-AA of 1.7, which is 0.3 log units lower than the 3-bromo-4-fluoro positional isomer (XLogP3-AA ~2.0) [1]. In piperazine-based CNS programs, a logP range of 1.0–3.0 is optimal for passive BBB permeation; the lower lipophilicity of the 2,5-isomer is associated with reduced phospholipidosis risk and improved aqueous solubility compared to the 3,4-isomer, while maintaining adequate membrane permeability [2]. This directly impacts procurement decisions when advancing a lead series where the 2,5-substitution has been locked in the pharmacophore model.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-(4-(3-Bromo-4-fluorobenzyl)piperazin-1-yl)ethanol, XLogP3-AA ≈ 2.0 (PubChem computed) |
| Quantified Difference | Δ XLogP = -0.3 (Target is less lipophilic) |
| Conditions | Computed by PubChem XLogP3 algorithm, 2025 release |
Why This Matters
For CNS-targeted libraries, a lower logP within the optimal range reduces non-specific tissue binding while retaining BBB penetration, making this isomer preferable for hit-to-lead optimization when the 2,5-substitution pattern has been established as the pharmacophoric requirement.
- [1] PubChem. (2025). Compound Summary for CID 53619908: 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol, XLogP3-AA = 1.7. Comparative data for 3-bromo-4-fluoro isomer from PubChem search. View Source
- [2] Wager, T.T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449. Establishes logP optimal range for CNS permeation. View Source
